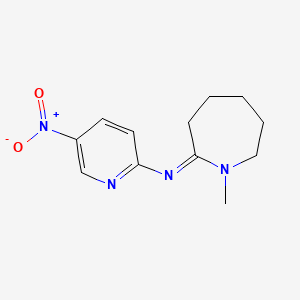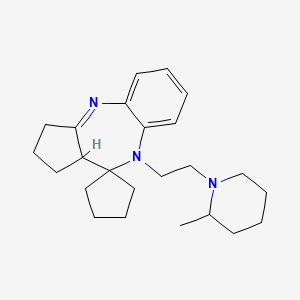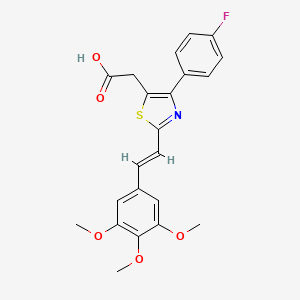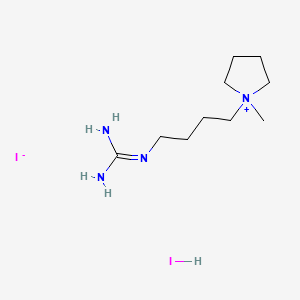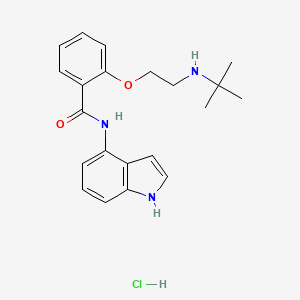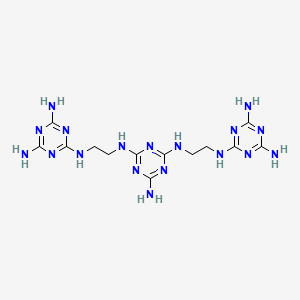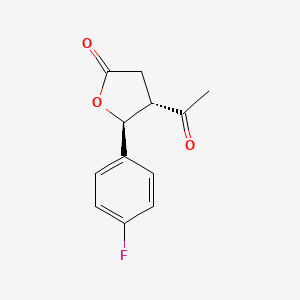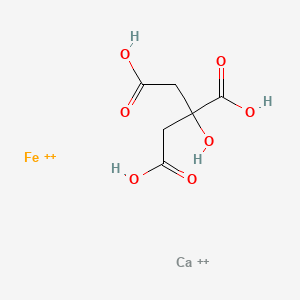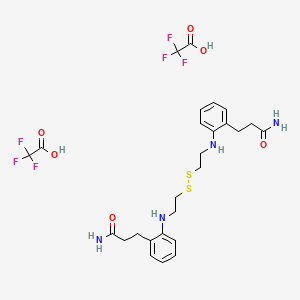
Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(±)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride, trans-(±)- typically involves multi-step organic reactions. The process may start with the preparation of the benzo(b)thiophene core, followed by the introduction of the acetamide group. The indole moiety is then attached, and the final step involves the formation of the monohydrochloride salt. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pressure are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for developing new drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic acetamides and indole derivatives. Examples might include:
- Benzo(b)thiophene-2-acetamide
- N-(2,3-dihydro-1H-indol-1-yl)-acetamide
- N-methyl-4-acetamidobenzo(b)thiophene
Uniqueness
What sets Benzo(b)thiophene-4-acetamide, N-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-indol-1-yl)-N-methyl-, monohydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
CAS番号 |
116627-82-8 |
|---|---|
分子式 |
C24H27ClN2OS |
分子量 |
427.0 g/mol |
IUPAC名 |
2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C24H26N2OS.ClH/c1-25(23(27)16-18-8-6-10-22-19(18)11-14-28-22)24-20-9-3-2-7-17(20)15-21(24)26-12-4-5-13-26;/h2-3,6-11,14,21,24H,4-5,12-13,15-16H2,1H3;1H/t21-,24-;/m1./s1 |
InChIキー |
IVAOBXVUSOQVRJ-MBUMRYSBSA-N |
異性体SMILES |
CN([C@H]1[C@@H](CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=C5C=CSC5=CC=C4.Cl |
正規SMILES |
CN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=C5C=CSC5=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


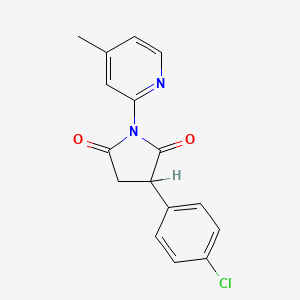
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
